molecular formula C13H15N3O2S B2542381 ethyl 2-(4-benzyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)acetate CAS No. 874754-19-5

ethyl 2-(4-benzyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)acetate

Cat. No.: B2542381
CAS No.: 874754-19-5
M. Wt: 277.34
InChI Key: USWFIZRDICCTLG-UHFFFAOYSA-N
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Description

Ethyl 2-(4-benzyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)acetate is a chemical compound with the molecular formula C13H15N3O2S and a molecular weight of 277.34 g/mol . This compound is characterized by the presence of a triazole ring, a benzyl group, and a sulfanyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of ethyl 2-(4-benzyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)acetate typically involves the reaction of ethyl bromoacetate with 4-benzyl-5-sulfanyl-4H-1,2,4-triazole under basic conditions . The reaction is carried out in a suitable solvent, such as ethanol or methanol, and requires the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Ethyl 2-(4-benzyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)acetate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 2-(4-benzyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)acetate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of ethyl 2-(4-benzyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)acetate involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function and stability . Additionally, the benzyl group can enhance the compound’s lipophilicity, facilitating its penetration into cells and tissues .

Comparison with Similar Compounds

Ethyl 2-(4-benzyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)acetate can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of functional groups, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

ethyl 2-(4-benzyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S/c1-2-18-12(17)8-11-14-15-13(19)16(11)9-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USWFIZRDICCTLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NNC(=S)N1CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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